molecular formula C10H16O2 B1517231 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione CAS No. 67078-76-6

1-Cyclopropyl-4,4-dimethylpentane-1,3-dione

Cat. No. B1517231
CAS RN: 67078-76-6
M. Wt: 168.23 g/mol
InChI Key: RTEXCQDRISITOR-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4,4-dimethylpentane-1,3-dione is a chemical compound with the molecular formula C10H16O2 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione consists of a cyclopropyl group attached to a 4,4-dimethylpentane-1,3-dione moiety . The InChI code for this compound is 1S/C10H16O2/c1-10(2,3)9(12)6-8(11)7-4-5-7/h7H,4-6H2,1-3H3 .

Scientific Research Applications

Synthesis and Chemical Reactions

1-Cyclopropyl-4,4-dimethylpentane-1,3-dione serves as a foundational compound in organic synthesis, especially in the formation of fully-substituted cyclopropanes. The reaction of related β-diketones with aldehydes in the presence of cyanogen bromide and triethylamine at room temperature leads to selective and efficient cyclopropane formation, showcasing the compound's utility in synthesizing cyclic structures with potential applications ranging from material science to pharmaceuticals (Pesyan et al., 2017).

Photochemical Properties

The photochemical behavior of β-diketones containing cyclopropane rings demonstrates interesting reactivity patterns, such as isomeric enol lactone formation and ring cleavage. This aspect is crucial for understanding the photostability and photo-induced transformations of cyclopropyl-containing diketones, which can be leveraged in designing light-responsive materials and in studying the stability of pharmaceuticals (Okada et al., 1970).

Catalyzed Cyclopropanation

The compound and its derivatives have been utilized in Rhodium(II)-catalyzed cyclopropanation reactions with diazo compounds and phenyliodonium ylides. These reactions produce cyclopropane derivatives in racemic or enantiomer-enriched forms, highlighting the compound's role in stereoselective synthesis. Such reactions are valuable in creating biologically active molecules or materials with precise chirality (Ghanem et al., 2005).

Spirocyclic and Heterocyclic Compound Synthesis

Efficient methodologies have been demonstrated for oxidative addition reactions of aldehydes with cyclohexane-1,3-dione and 1,3-indandione, leading to selective formation of spiro dihydrofuran and cyclopropane derivatives. This showcases the versatility of cyclopropyl-containing diketones in synthesizing complex molecular architectures, which are of interest in drug discovery and material science (Wang & Gao, 2009).

Insecticidal Applications

Research has also explored the synthesis of gem-dimethylspiro-cyclopropanes derived from pyrrolidine-2,3-dione, demonstrating significant insecticidal activity. The biological efficacy of these compounds against various insect species underscores the potential of cyclopropyl-containing compounds in developing new pesticides (Ben Hamadi & Guesmi, 2022).

Safety and Hazards

Safety data for 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-cyclopropyl-4,4-dimethylpentane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-10(2,3)9(12)6-8(11)7-4-5-7/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEXCQDRISITOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-4,4-dimethylpentane-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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